molecular formula C13H8BrN3O B113150 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-02-4

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B113150
CAS No.: 881040-02-4
M. Wt: 302.13 g/mol
InChI Key: NXJFHZOLRHNMMM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a bromophenyl group attached to the imidazo[1,2-a]pyrimidine core, with a carbaldehyde functional group at the 3-position

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are known to interact with various biological targets, depending on their specific structures .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are generally known for their ability to form complexes with various metal ions, such as copper(ii) salts . These complexes can catalyze various reactions, including the oxidation of catechol to o-quinone .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the oxidation of catechol to o-quinone, catalyzed by copper(II)-ligand complexes, is a key step in several biological processes, including the browning of plant products, defense reactions in arthropods, and melanin biosynthesis .

Pharmacokinetics

The compound’s molecular weight (27313 g/mol) and solid form suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if the compound acts as a catalyst for the oxidation of catechol to o-quinone, it could potentially influence processes such as melanin biosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. For instance, the catalytic activity of copper(II)-ligand complexes can depend on factors such as the nature of the substituents on the ligands and the anions of the copper salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 in an ice bath . Another approach includes oxidative coupling and tandem reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbaldehyde group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Uniqueness

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can lead to distinct biological activities and applications in various fields .

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and applications in scientific research.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group attached to an imidazo[1,2-a]pyrimidine core with a carbaldehyde functional group. Its molecular formula is C12_{12}H8_{8}BrN3_{3}O, and it has a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom can influence its reactivity and biological activity through mechanisms such as halogen bonding.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes, potentially exerting anti-inflammatory effects. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Metal Ion Complexation : The compound can form complexes with metal ions like copper(II), which could catalyze biochemical reactions such as the oxidation of catechol to o-quinone. This pathway is significant in processes like melanin biosynthesis and plant defense mechanisms.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit anticancer properties. For example, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer cells). In vitro assays indicated considerable cytotoxicity against these cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound's potential as a COX inhibitor was highlighted in studies where it demonstrated significant inhibition of COX-2 activity. The IC50_{50} values for related compounds were comparable to known COX inhibitors like celecoxib, indicating that this class of compounds could be developed further for anti-inflammatory therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Bioavailability : Due to its molecular structure, the compound may exhibit favorable absorption characteristics. However, detailed pharmacokinetic studies are needed to assess its bioavailability and distribution in vivo.
  • Toxicological Profile : Preliminary studies suggest that while some derivatives show promising biological activity, their toxicity profiles must be thoroughly evaluated to ensure safety for therapeutic use.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo[1,2-a]pyrimidine derivatives:

  • In Vitro Studies : A study assessed the cytotoxicity of various imidazo[1,2-a]pyrimidine derivatives on MCF-7 cells. Results indicated that certain compounds exhibited significant inhibitory effects on cell proliferation with IC50_{50} values in the low micromolar range .
  • In Vivo Evaluation : Another study utilized animal models to evaluate the anti-nociceptive effects of synthesized imidazo[1,2-a]pyrimidines. Results demonstrated dose-dependent pain relief comparable to standard analgesics.

Summary Table of Biological Activities

Biological ActivityAssessed ModelObserved EffectReference
AnticancerMCF-7 CellsSignificant cytotoxicity (IC50_{50}: low µM)
Anti-inflammatoryCOX EnzymeInhibition comparable to celecoxib (IC50_{50}: 0.05 µM)
Pain ReliefAnimal ModelsDose-dependent anti-nociceptive activity

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFHZOLRHNMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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